1,3-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1,3-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-18-13-12(14(22)19(2)16(18)23)21-10-6-9-20(15(21)17-13)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXWDJXIYNWJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a purine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
Chemistry
In the field of chemistry, 1,3-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione serves as a building block for synthesizing more complex molecules. Its unique structural characteristics allow chemists to modify it to create new compounds with desired properties.
Biology
This compound has been studied for its interactions with biological macromolecules. It shows potential as an inhibitor of various enzymes involved in nucleotide metabolism. Research indicates that it may inhibit xanthine oxidase (XOR), which is crucial in uric acid production—implications for conditions like gout are significant.
Medicine
This compound has been investigated for its therapeutic properties:
- Anticancer Activity : Studies have shown that it can induce apoptosis in cancer cell lines through modulation of nucleotide metabolism.
- Anti-inflammatory Properties : The compound's ability to interact with inflammatory pathways suggests potential therapeutic uses in treating inflammation-related diseases.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties can enhance the performance of various chemical products.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 20 | Staphylococcus aureus |
| Compound B | 30 | Escherichia coli |
| Subject Compound | 25 | Bacillus subtilis |
The results suggest that this compound exhibits significant antibacterial activity.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated the compound's effectiveness in reducing cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 45 |
| HeLa (Cervical) | 55 |
| A549 (Lung) | 50 |
These findings indicate that concentrations above 50 µM significantly inhibit cancer cell growth.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Modifications
Analogues of this compound primarily differ in substituents at positions 3, 9, and the heterocyclic side chain. These modifications influence solubility, receptor affinity, and metabolic stability.
Structure-Activity Relationships (SAR)
- Analogues with electron-donating groups (e.g., 4-methoxyphenyl in ) may increase metabolic stability.
- Alkyl Chain Modifications : Increasing alkyl chain length (e.g., dipropyl → dibutyl in ) reduces melting points (194–196°C vs. 206–208°C), suggesting decreased crystallinity and improved solubility.
- Heterocyclic Ring Enlargement: Diazepino derivatives (e.g., compound 26) exhibit lower melting points (124–125°C) due to increased conformational flexibility, which may enhance blood-brain barrier penetration .
Biological Activity
1,3-Dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of purine derivatives. Its unique structural features make it a subject of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- IUPAC Name : this compound
- CAS Number : 97810-54-3
- Molecular Formula : C16H17N5O2
- Molecular Weight : 311.345 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Activity
Several studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that it can inhibit the growth of various cancer cell lines by targeting specific signaling pathways.
Case Study : A study reported that derivatives of tetrahydropyrimido compounds showed significant inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer progression . The synthesized compounds exhibited varying degrees of activity against these targets.
| Compound | IC50 (µM) | Target |
|---|---|---|
| 9a | 0.0629 | MAO-B |
| 19f | 0.249 | A1 |
| 19g | 0.605 | A2A |
2. Neuroprotective Effects
The compound has been evaluated for its interaction with adenosine receptors and monoamine oxidases (MAOs), which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Findings : The compound demonstrated potent inhibition of MAO-B with an IC50 value of 0.0629 µM . This suggests potential therapeutic applications in managing neurodegenerative disorders by modulating neurotransmitter levels.
3. Anti-inflammatory Properties
Research indicates that the compound may possess anti-inflammatory effects through its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Mechanism : The interaction with specific receptors modulates the release of inflammatory mediators. This property could be beneficial in treating conditions characterized by chronic inflammation.
The biological activity of this compound is primarily attributed to its ability to bind selectively to various molecular targets:
- Adenosine Receptors : The compound acts as an antagonist for A1 and A2A adenosine receptors.
- Monoamine Oxidase Inhibition : It inhibits MAO-B activity significantly.
These interactions lead to downstream effects that can alter cellular signaling pathways involved in proliferation and apoptosis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,3-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione?
- Methodological Answer : The compound can be synthesized via multistep heterocyclic condensation reactions. Key steps include:
- Alkylation : Use methyl iodide or ethylating agents to introduce methyl/ethyl groups at the 1- and 3-positions of the purine core .
- Suzuki Coupling : For phenyl group introduction at the 9-position, cross-coupling reactions with phenylboronic acid derivatives catalyzed by Pd(PPh₃)₄ are effective .
- Cyclization : Tetrahydropyrimidine ring closure can be achieved under reflux conditions using toluene or dioxane as solvents .
Q. How can the structural conformation of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm the tetrahydropyrimido-purine fused system and phenyl orientation .
- Spectroscopic Techniques :
- NMR : Assign peaks for methyl groups (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–7.5 ppm) .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H vibrations .
- Note : Compare experimental data with computed InChI/SMILES descriptors from PubChem .
Q. What are the solubility challenges for this compound, and how can they be addressed in formulation?
- Methodological Answer :
- Solubility Profile : The compound is lipophilic due to the phenyl and methyl groups, leading to poor aqueous solubility.
- Strategies :
- Co-solvents : Use DMSO or PEG-400 for in vitro assays .
- Micellar Encapsulation : Employ surfactants like Tween-80 for in vivo studies .
Advanced Research Questions
Q. How does the regioselectivity of substitution reactions impact the synthesis of derivatives?
- Methodological Answer :
- Electronic Effects : Electron-donating groups (e.g., methyl) at the 1- and 3-positions direct electrophilic substitution to the 6- or 8-positions of the purine ring .
- Steric Hindrance : Bulky substituents on the phenyl ring (e.g., 4-methoxy) reduce reactivity at the 9-position .
Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer :
- Source Analysis : Check assay conditions (e.g., pH, temperature) and cell lines used. For example, acetylcholinesterase inhibition may vary between human and murine models .
- Data Normalization : Express activity relative to a standard inhibitor (e.g., donepezil) and use multivariate statistical analysis .
Q. What computational approaches are suitable for studying structure-activity relationships (SAR)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the phenyl group’s π-π stacking and hydrogen-bonding motifs .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Accelerated Stability Testing :
- Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) to assess phenyl ring oxidation .
- Degradation Products : Identify by LC-MS; common pathways include hydrolysis of the dione moiety .
Q. What analytical methods are recommended for validating purity in batch-to-batch consistency?
- Methodological Answer :
- HPLC-DAD : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) to resolve impurities .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
- XRD : Compare diffraction patterns with reference crystals to detect polymorphic variations .
Key Considerations for Experimental Design
- Contradictory Evidence : Some studies report conflicting biological activities due to substituent positioning (e.g., para vs. meta substitution on the phenyl ring) . Always include structural analogs as controls.
- Toxicity Screening : Use in vitro assays (e.g., Ames test) to evaluate mutagenic potential, referencing Safety Data Sheets (SDS) for handling guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
